Dequalinium iodide

Overview

Description

Dequalinium iodide is a useful research compound. Its molecular formula is C30H40I2N4 and its molecular weight is 710.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurotoxicity Studies

Dequalinium iodide, a bisquaternary ammonium compound, has been identified as a potent neurotoxicant, particularly harmful to cultured cerebellar granule neurons. The neurotoxic effects are attributed to decreased mitochondrial membrane potential, increased free radical production, and ATP depletion. However, suramin, a nonselective purinergic P(2) receptor antagonist, has been found to significantly prevent these neurotoxic effects, suggesting potential pathways for mitigating dequalinium-induced neurotoxicity (Chan & Lin-Shiau, 2001).

Antimicrobial Activity

Dequalinium chloride, a variant of dequalinium, has been successfully used as an antiseptic drug and disinfectant for over 50 years, particularly in clinical settings. It exhibits high activity against mycobacteria and protozoa, especially plasmodia. The antimicrobial activity of dequalinium chloride against a range of germs relevant to vaginal infections has been demonstrated, showing its effectiveness in treating various vaginal infections (Tischer et al., 2012); (Casa et al., 2002).

Cancer Research

Dequalinium chloride's role in inhibiting the growth of malignant tumors, particularly glioblastoma, the most common malignant neuroepithelial tumor, has been observed. It shows potential in inducing cancer cell apoptosis and inhibiting tumor growth by targeting mitochondria. This highlights its potential application in cancer treatment, especially for glioblastoma (Pan et al., 2021).

Molecular Studies and Biochemical Research

Studies have shown that dequalinium can be used in biochemical research, such as the determination of micro amounts of nucleic acids. It interacts with nucleic acids, enhancing resonance light scattering, which can be used for their quantitative analysis. This application is significant in molecular biology and genetic research (Li et al., 2001).

Leukemia Research

Dequalinium has been studied for its effects on human leukemia cells, where it induces cell death by affecting mitochondrial functions. This includes mitochondrial membrane depolarization, cytochrome c release, superoxide anion overproduction, and ATP depletion, leading to apoptosis in leukemia cells. These findings contribute to the understanding of dequalinium as a potential anticancer agent (Sancho et al., 2007).

Drug Delivery and Biophysical Studies

Research in drug delivery systems has explored dequalinium as a potential ligand for targeting mitochondria in nanomedicines. For instance, its interaction with phosphatidylcholine bilayers during liposome formation has been studied, providing insights into its role in the development of lipid-based mitochondrial nanomedicines. This work emphasizes the importance of understanding the physico-chemical characteristics of dequalinium in the context of drug delivery (Sauvage et al., 2019).

Mechanism of Action

Target of Action

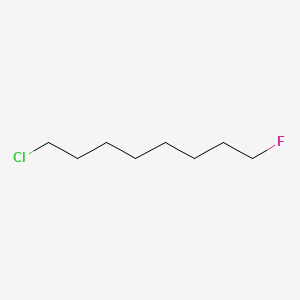

Dequalinium iodide is a quaternary ammonium cation antimicrobial agent . It is an amphipathic cation with two aminoquinaldinium rings at both ends of a long hydrophobic hydrocarbon chain . It has multi-targeted actions, possessing antifungal, antiparasitic, antiviral, anticancer, and neuroprotective properties .

Mode of Action

This compound has multiple modes of action. It absorbs into the bacterial cell surface and diffuses through the cell wall, disrupting bacterial cell permeability . It is taken up by the bacteria rapidly . Once inside the bacteria, this compound denatures proteins involved in the respiratory chain and glycolysis of bacteria .

Biochemical Pathways

This compound exhibits anticancer activity in human leukemia cells by altering redox balance, downregulating Raf/MEK/ERK1/2 and PI3K/Akt signaling pathways, and promoting apoptosis of leukemic cells . It also suppresses the rat small conductance Ca2±activated K channel 2 (rSK2) and the activity of protein kinase C .

Pharmacokinetics

It is known that this compound is used in several over-the-counter (otc) products to treat mouth infections and inflammation, such as tonsillitis, pharyngitis, and gingivitis . As vaginal tablets, this compound is indicated for the treatment of bacterial vaginosis in adult women under 55 years of age .

Result of Action

The result of this compound’s action is the effective treatment of various infections. It is used to treat common infections of the mouth and throat, as well as vaginal candidiasis . It is also used in various OTC products to treat conditions of oral infections and inflammation .

Biochemical Analysis

Biochemical Properties

Dequalinium iodide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It disrupts bacterial cell permeability by absorbing into the bacterial cell surface and diffusing through the cell wall . Once inside the bacteria, this compound denatures proteins involved in the respiratory chain and glycolysis, interfering with bacterial cell metabolism and ribosomal protein synthesis . Additionally, it inhibits bacterial F1-ATPase, blocking mitochondrial ATP synthesis and glucose metabolism .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It disrupts bacterial cell permeability, leading to rapid uptake by bacteria and subsequent denaturation of proteins involved in essential metabolic pathways . This disruption interferes with bacterial cell metabolism and ribosomal protein synthesis, ultimately inhibiting bacterial growth . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, making it a potent antimicrobial agent .

Molecular Mechanism

The molecular mechanism of this compound involves its absorption into the bacterial cell surface and diffusion through the cell wall . Once inside the bacteria, it denatures proteins involved in the respiratory chain and glycolysis, interfering with bacterial cell metabolism and ribosomal protein synthesis . By inhibiting bacterial F1-ATPase, this compound blocks mitochondrial ATP synthesis and glucose metabolism . These actions collectively contribute to its antimicrobial properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is rapidly taken up by bacteria, leading to immediate disruption of bacterial cell permeability and metabolism . Over time, this compound may degrade, potentially reducing its antimicrobial efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits bacterial growth without causing significant toxicity . At high doses, this compound can cause damage to the liver and kidneys, leading to renal and hepatic failure . These findings highlight the importance of determining the optimal dosage to balance efficacy and safety in clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily targeting bacterial cell metabolism. It interferes with the respiratory chain and glycolysis, disrupting ATP synthesis and glucose metabolism . By inhibiting bacterial F1-ATPase, this compound blocks mitochondrial ATP synthesis, further impairing bacterial energy production . These actions collectively contribute to its antimicrobial properties.

Transport and Distribution

This compound is transported and distributed within cells and tissues through its amphipathic cationic structure . It interacts with bacterial cell surfaces, diffuses through cell walls, and accumulates within bacterial cells . This distribution allows this compound to effectively target and disrupt bacterial cell metabolism and growth .

Subcellular Localization

This compound localizes within bacterial cells, primarily targeting the cell membrane and intracellular metabolic pathways . Its amphipathic cationic structure facilitates its absorption into bacterial cell surfaces and diffusion through cell walls . Once inside, this compound denatures proteins involved in essential metabolic pathways, inhibiting bacterial growth and metabolism .

Properties

IUPAC Name |

1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine;diiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N4.2HI/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34;;/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXPITUAZUILEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40I2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6707-58-0 (Parent) | |

| Record name | Dequalinium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002019423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

710.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2019-42-3 | |

| Record name | Dequalinium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002019423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-(decane-1,10-diyl)bis[4-amino-2-methylquinolinium] diiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

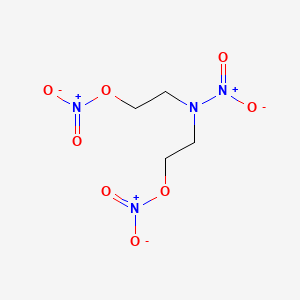

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B1604561.png)